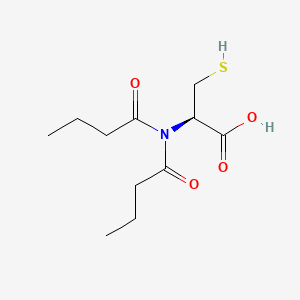
Manganese strontium oxide (MnSrO3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese strontium oxide (MnSrO3) is a perovskite-type oxide that has garnered significant interest due to its unique structural, electronic, and magnetic properties. This compound is part of the broader family of mixed metal oxides, which are known for their diverse applications in various fields such as catalysis, energy storage, and environmental remediation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese strontium oxide can be synthesized using several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of manganese oxide (MnO2) and strontium carbonate (SrCO3) at high temperatures. The reaction typically occurs at temperatures ranging from 900°C to 1200°C, resulting in the formation of MnSrO3.
Another method is the sol-gel process, which involves the hydrolysis and polycondensation of metal alkoxides. This method allows for better control over the particle size and morphology of the resulting oxide. The sol-gel process typically involves the use of manganese nitrate (Mn(NO3)2) and strontium nitrate (Sr(NO3)2) as precursors, followed by calcination at temperatures around 700°C to 900°C.
Industrial Production Methods
Industrial production of manganese strontium oxide often employs the solid-state reaction method due to its simplicity and scalability. The raw materials, manganese oxide and strontium carbonate, are mixed in stoichiometric ratios and subjected to high-temperature calcination in rotary kilns or tunnel furnaces. The resulting product is then ground to the desired particle size and subjected to quality control measures to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese strontium oxide undergoes various chemical reactions, including oxidation, reduction, and ion exchange. These reactions are influenced by the oxidation states of manganese and the structural properties of the oxide.
Common Reagents and Conditions
Oxidation: Manganese strontium oxide can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.
Reduction: Reduction of MnSrO3 can be achieved using reducing agents like hydrogen gas (H2) or carbon monoxide (CO) at elevated temperatures.
Ion Exchange: The compound can undergo ion exchange reactions with various cations, such as calcium (Ca2+) or sodium (Na+), in aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MnSrO3 may result in the formation of higher oxidation state manganese oxides, while reduction may yield lower oxidation state manganese compounds.
Wissenschaftliche Forschungsanwendungen
Manganese strontium oxide has a wide range of scientific research applications, including:
Environmental Remediation: MnSrO3 is used as an adsorbent for the removal of heavy metals and radioactive isotopes from water, making it valuable for environmental cleanup efforts.
Magnetic Materials: The unique magnetic properties of MnSrO3 make it a candidate for use in magnetic storage devices and spintronic applications.
Wirkmechanismus
The mechanism of action of manganese strontium oxide in various applications is primarily attributed to its structural and electronic properties. In catalysis, the compound’s ability to facilitate electron transfer and its high surface area contribute to its effectiveness. The presence of manganese in multiple oxidation states allows for redox reactions, which are essential for catalytic processes.
In energy storage applications, the compound’s high specific surface area and porous structure enable efficient ion transport and storage. The interaction between manganese and strontium ions in the crystal lattice also plays a crucial role in determining the electrochemical performance of the material.
Vergleich Mit ähnlichen Verbindungen
Manganese strontium oxide can be compared with other similar compounds, such as:
Manganese oxide (MnO2): While MnO2 is widely used in catalysis and energy storage, MnSrO3 offers enhanced properties due to the presence of strontium, which improves its structural stability and electronic conductivity.
Strontium titanate (SrTiO3): SrTiO3 is another perovskite oxide with applications in catalysis and energy storage
Calcium manganese oxide (CaMnO3): Similar to MnSrO3, CaMnO3 is used in catalysis and energy storage. The substitution of calcium with strontium in MnSrO3 results in different structural and electronic properties, leading to variations in performance and application potential.
Eigenschaften
CAS-Nummer |
12163-45-0 |
|---|---|
Molekularformel |
MnO3Sr-4 |
Molekulargewicht |
190.56 g/mol |
IUPAC-Name |
strontium;manganese;oxygen(2-) |
InChI |
InChI=1S/Mn.3O.Sr/q;3*-2;+2 |
InChI-Schlüssel |
CLKGGRLNCIZVFI-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[Mn].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


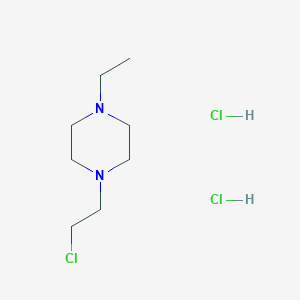
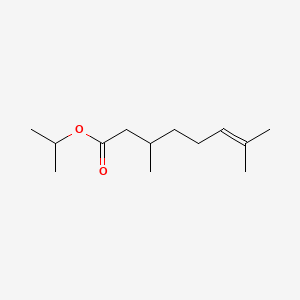
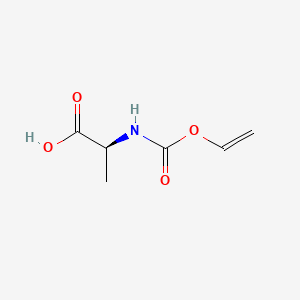
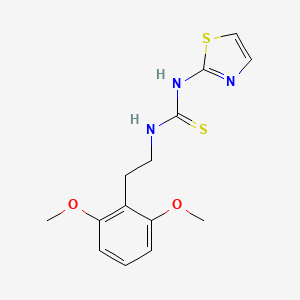


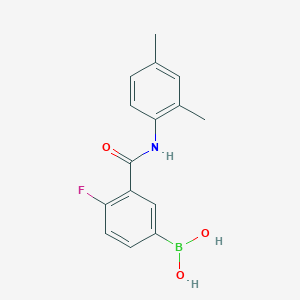
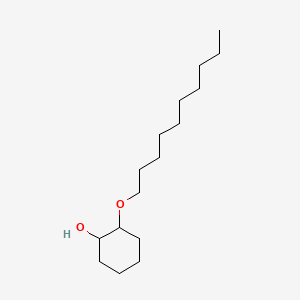
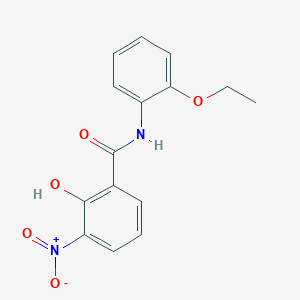
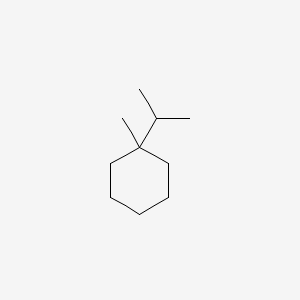
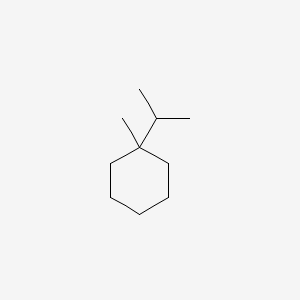
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)

